molecular formula C10H13NO B1654372 N,2,3-trimethylbenzamide CAS No. 223553-34-2

N,2,3-trimethylbenzamide

Cat. No.: B1654372
CAS No.: 223553-34-2
M. Wt: 163.22 g/mol
InChI Key: ZSQRWYLBOHBUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,3-Trimethylbenzamide is a small molecule organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is identified under CAS Registry Number 6935-65-5 . This compound belongs to the class of benzamide derivatives, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery research. For instance, substituted benzamides have been explored as key structural components in the development of potent and selective inhibitors for targets like sirtuin-2 deacetylase (SIRT2), which is a subject of interest in neurodegenerative disease research . Similarly, N-methylated heterocyclic amines derived from complex synthetic pathways serve as crucial building blocks for FDA-approved kinase inhibitors such as Pazopanib, underscoring the importance of structured nitrogen-containing compounds in creating pharmacologically active agents . As a defined chemical entity, this compound is a valuable reference standard and building block for synthetic organic chemistry applications. Researchers utilize this compound in method development, catalysis studies, and the synthesis of more complex molecules for pharmaceutical and material science investigations. This product is intended for research purposes only. It is strictly for use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223553-34-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N,2,3-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-9(8(7)2)10(12)11-3/h4-6H,1-3H3,(H,11,12)

InChI Key

ZSQRWYLBOHBUFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)NC)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC)C

Origin of Product

United States

Foundational & Exploratory

Mechanism of action of N,2,3-trimethylbenzamide on TRPM8 receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of WS-23 on TRPM8 receptors.

Executive Summary

This guide dissects the molecular mechanism of WS-23 , a synthetic cooling agent that activates the TRPM8 ion channel. Unlike its natural counterpart, Menthol, WS-23 acts as a highly selective agonist with a distinct structural profile (acyclic amide) that confers unique pharmacokinetics—specifically, a "cleaner" sensory profile with reduced irritation and high thermal stability.

Critical Nomenclature Correction: The user prompt referred to "N,2,3-trimethylbenzamide." However, the standard chemical nomenclature for the cooling agent WS-23 is N,2,3-Trimethyl-2-isopropylbutanamide (also known as 2-Isopropyl-N,2,3-trimethylbutyramide). "Benzamide" implies an aromatic benzene ring, whereas WS-23 is an aliphatic (acyclic) molecule. This guide focuses on the aliphatic WS-23 as the relevant TRPM8 agonist.[1]

Molecular Pharmacology & Structural Determinants

Chemical Identity[1][2][3][4]
  • Common Name: WS-23

  • IUPAC Name: N,2,3-Trimethyl-2-(1-methylethyl)butanamide

  • CAS Number: 51115-67-4

  • Structure: Acyclic, secondary carboxamide. It lacks the cyclohexane ring found in Menthol and WS-3.

The TRPM8 Target

TRPM8 is a Ca²⁺-permeable non-selective cation channel.[1] It functions as the primary molecular transducer for cold stimuli (<28°C) and cooling agents.

  • Location: Primary afferent sensory neurons (Aδ and C fibers) in the dorsal root ganglia (DRG) and trigeminal ganglia (TG).

  • Topology: Tetrameric assembly.[2] Each subunit has 6 transmembrane domains (S1-S6).[2] The pore is formed between S5 and S6.[3]

Binding Site and Mode of Action

Unlike Menthol, which relies on a "grab and stand" mechanism involving a rigid cyclohexane ring, WS-23 engages the TRPM8 channel through a more flexible aliphatic interaction.

  • Binding Pocket: WS-23 binds to the Voltage Sensor-Like Domain (VSLD) cavity formed by transmembrane segments S1-S4 and the TRP domain (proximal C-terminus).

  • Key Residues:

    • Tyr745 (Y745): Located on S2. Acts as a critical hydrogen bond acceptor/donor for the amide moiety of WS-23.

    • Arg842 (R842): Located on S4. Stabilizes the ligand through cation-pi or hydrogen bonding interactions.

    • Tyr1005 (Y1005) & Leu1009 (L1009): Located in the TRP domain; critical for coupling ligand binding to channel gating.

  • Mechanism of Activation:

    • Ligand Occupancy: WS-23 enters the VSLD pocket.

    • Stabilization: The amide group interacts with Y745/R842, while the isopropyl alkyl tails interact with hydrophobic pockets (involving I846/L843).

    • Gating: Binding stabilizes the open conformation of the activation gate (residues near V976 in S6), shifting the voltage-dependence of activation towards physiological potentials.

    • Result: Influx of Na⁺ and Ca²⁺, leading to membrane depolarization.

Potency and Efficacy (Comparative Analysis)

WS-23 is less potent than Menthol but offers higher selectivity. The lack of a rigid ring results in a higher entropic cost for binding, explaining the higher EC₅₀.

CompoundStructureEC₅₀ (HEK293)EC₅₀ (Oocytes)SelectivitySensory Profile
WS-23 Acyclic Amide~44 µM ~1.5 mM High (TRPM8 only)Clean, round cooling. Low irritation.[4][5]
Menthol Cyclic Alcohol~10-60 µM~66-196 µMLow (Hits TRPV3/TRPA1)Sharp cooling, bitter, potentially irritating.
WS-12 Cyclic Amide~12 µM~2-5 µMHighVery potent, slow onset.

Note: EC₅₀ values vary significantly by expression system and extracellular Ca²⁺ concentration.

Experimental Validation Framework

To validate the mechanism of WS-23, two complementary protocols are required: Calcium Imaging (for throughput) and Whole-Cell Patch Clamp (for biophysical detail).

Protocol A: Ratiometric Calcium Imaging (High-Throughput)
  • Objective: Determine EC₅₀ and verify agonism.

  • Cell Line: HEK293 stably expressing hTRPM8.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well poly-D-lysine coated plates (20,000 cells/well). Incubate 24h at 37°C.

  • Dye Loading: Aspirate medium. Load cells with Fura-2 AM (2 µM) or Fluo-4 AM in HBSS buffer containing 0.02% Pluronic F-127. Incubate 30-45 min at 37°C.

  • Wash: Wash 3x with HBSS (with 1.2 mM CaCl₂).

  • Baseline: Measure fluorescence (Ex 340/380 nm for Fura-2) for 30s to establish baseline.

  • Application: Inject WS-23 (serial dilutions: 1 µM to 10 mM).

  • Control: Use Menthol (100 µM) as a positive control and BCTC (1 µM) as a specific TRPM8 antagonist to confirm specificity.

  • Analysis: Calculate

    
    . Fit data to a Hill equation to derive EC₅₀.
    
Protocol B: Whole-Cell Voltage Clamp (Biophysical)
  • Objective: Characterize voltage-dependence and current-voltage (I-V) relationship.

Step-by-Step Methodology:

  • Rig Setup: Axopatch 200B amplifier, Digidata 1440A digitizer.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP (pH 7.2).

  • Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Seal Formation: Achieve GΩ seal on hTRPM8-HEK293 cell. Break-in to whole-cell mode.

  • Protocol: Hold at -60 mV. Apply voltage ramps from -100 mV to +100 mV (over 400 ms) every 2 seconds.

  • Perfusion: Perfuse WS-23 (1 mM) via gravity-fed system.

  • Observation: Look for strong outward rectification (characteristic of TRPM8).

    • Validation: Current must be blocked by AMTB or BCTC .

Visualization of Signaling & Workflow

Figure 1: TRPM8 Activation Pathway by WS-23

TRPM8_Pathway WS23 WS-23 (Ligand) TRPM8_Closed TRPM8 Channel (Closed State) WS23->TRPM8_Closed Targets Binding Binding to VSLD (S1-S4 + TRP Domain) TRPM8_Closed->Binding ConfChange Conformational Change (S6 Gating) Binding->ConfChange Stabilizes Open State TRPM8_Open TRPM8 Channel (Open State) ConfChange->TRPM8_Open IonInflux Ca²⁺ / Na⁺ Influx TRPM8_Open->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Sensation Cooling Sensation (Signal to Brain) Depolarization->Sensation

Caption: Figure 1. Signal transduction cascade initiated by WS-23 binding to the TRPM8 VSLD cavity.

Figure 2: Experimental Validation Workflow

Exp_Workflow Step1 1. Cell Preparation (HEK293-hTRPM8) Step2 2. Dye Loading (Fura-2 AM / Fluo-4) Step1->Step2 Step3 3. Baseline Recording (30s Fluorescence) Step2->Step3 Step4 4. Agonist Injection (WS-23 Serial Dilution) Step3->Step4 Step5 5. Data Acquisition (Ratio 340/380nm) Step4->Step5 Step6 6. Analysis (Hill Equation Fit -> EC50) Step5->Step6

Caption: Figure 2. High-throughput Calcium Imaging workflow for determining WS-23 potency.

References

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • Voets, T., et al. (2007). TRPM8 voltage sensor mutants reveal a mechanism for integrating thermal and chemical stimuli. Molecular Cell. Link

  • Bandell, M., et al. (2006). High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for agonist binding. Nature Neuroscience. Link

  • Yin, Y., et al. (2019). Structural basis of cooling agent activation of the cold-receptor TRPM8. Science. Link

  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Solubility profile of N,2,3-trimethylbenzamide in water vs ethanol

Solubility Profiling of -Trimethylbenzamide: Thermodynamic Mechanisms & Solvent Interactions

Executive Summary & Molecular Architecture


-trimethylbenzamide


1
  • Water Solubility: Predicted to be Low (Class II/IV borderline). The hydrophobic effect driven by the 2,3-dimethylphenyl ring dominates, preventing stable hydration shell formation despite the amide's polarity.

  • Ethanol Solubility: Predicted to be High .[2] Ethanol acts as a co-solvent that matches the amphiphilic nature of the molecule, solvating the aromatic ring via dispersion forces while hydrogen-bonding with the amide carbonyl and N-H.

Structural Determinants (The "Ortho Effect")

The presence of a methyl group at the 2-position (ortho) is the critical solubility differentiator compared to meta- or para-substituted isomers.

  • Steric Inhibition of Resonance: The ortho-methyl group forces the amide carbonyl out of planarity with the benzene ring.

  • Increased Basicity: This de-conjugation localizes electron density on the carbonyl oxygen, making it a stronger hydrogen bond acceptor than planar benzamides.

  • Crystal Lattice Disruption: The twisted conformation reduces

    
    -
    
    
    stacking efficiency in the solid state, lowering the melting point and enthalpy of fusion (
    
    
    ), thereby energetically favoring dissolution in organic solvents.

Theoretical Solubility Parameters

Before wet-lab experimentation, solubility is estimated using Hansen Solubility Parameters (HSP) and Partition Coefficients.

ParameterValue (Predicted)Implication for Water vs. Ethanol
LogP (Octanol/Water) ~2.1 – 2.4Lipophilic. Prefers organic phases.
H-Bond Donors (HBD) 1 (Amide N-H)Limited interaction with bulk water.
H-Bond Acceptors (HBA) 1 (Carbonyl O)Moderate interaction; boosted by steric twist.
Polar Surface Area (PSA) ~29 ŲLow PSA suggests good membrane permeability but poor aqueous solubility.

Experimental Protocol: Solubility Determination

This protocol utilizes the Shake-Flask Method coupled with HPLC-UV quantification , the gold standard for generating thermodynamic solubility data.

Phase A: Preparation & Equilibration

Objective: Achieve thermodynamic equilibrium between the solid solute and solvent.

  • Excess Addition: Add

    
    -trimethylbenzamide in excess to glass vials containing:
    
    • Vial A: 10.0 mL HPLC-grade Water (pH 7.0 buffered).

    • Vial B: 10.0 mL Absolute Ethanol.

  • Agitation: Place vials in a temperature-controlled orbital shaker (

    
    C) at 150 RPM.
    
  • Time Course: Agitate for 24 to 72 hours .

    • Self-Validation Step: Check for the presence of undissolved solid visually. If fully dissolved, add more solid until a persistent precipitate remains.

Phase B: Sampling & Filtration

Objective: Isolate the saturated supernatant without inducing precipitation.

  • Syringe Filtration: Use a 0.45 µm PVDF or PTFE filter .

    • Critical Pre-Saturation: Discard the first 1-2 mL of filtrate to prevent drug adsorption onto the filter membrane, which would yield artificially low results.

  • Dilution: Immediately dilute the ethanolic filtrate (e.g., 1:100) with mobile phase to prevent precipitation upon cooling or evaporation. Aqueous samples may be injected directly if concentration is within detector linear range.

Phase C: HPLC-UV Quantification

Objective: Precise quantification against a calibration curve.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 235 nm (typical

    
     for benzamides).
    
  • Calculation:

    
    
    
    • Where

      
       = Solubility, 
      
      
      = Peak Area,
      
      
      = Dilution Factor.

Workflow Visualization

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityWorkflowStartStart: Excess Solid N,2,3-TMBSolventAddAdd Solvent(Water or Ethanol)Start->SolventAddEquilibrateEquilibrate(25°C, 72h, 150 RPM)SolventAdd->EquilibrateCheckSolidVisual Check:Is Solid Present?Equilibrate->CheckSolidAddMoreAdd More SolidCheckSolid->AddMoreNo (Fully Dissolved)FilterSyringe Filter (0.45 µm)Discard first 2 mLCheckSolid->FilterYes (Saturated)AddMore->EquilibrateDiluteImmediate Dilution(Prevent Precipitation)Filter->DiluteHPLCHPLC-UV Analysis(235 nm)Dilute->HPLCDataCalculate Solubility (mg/mL)HPLC->Data

Caption: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Thermodynamic Analysis (Van't Hoff)

To understand the drivers of solubility, perform the experiment at three temperatures (

Plot



  • In Water: Expect

    
     (Endothermic). Dissolution is driven by entropy but penalized by the high enthalpy cost of cavity formation in water.
    
  • In Ethanol: Expect lower

    
    . The "like-dissolves-like" interaction lowers the energy barrier for mixing.
    

Solvation Mechanism Visualization

The disparity in solubility is driven by the solvation shell structure.

SolvationMechanismcluster_WaterAqueous Environment (Poor Solubility)cluster_EthanolEthanolic Environment (High Solubility)TMBN,2,3-TMB(Hydrophobic Core)W1H2OW1->TMBRepulsion(Hydrophobic Effect)W2H2OW1->W2Strong H-BondNetworkW3H2OW2->W3E1EtOHE1->TMBVan der Waals(Alkyl Interaction)E2EtOHE2->TMBH-Bond(Amide-OH)

Caption: Mechanistic comparison: Water forces a high-energy 'cage' (red), while Ethanol allows favorable dispersion and H-bond interactions (green).

References

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2025). N,N,2-trimethylbenzamide (Structural Analog Data). National Center for Biotechnology Information. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational Text on Shake-Flask Methodology).

The Evolving Landscape of N-Substituted Benzamides: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-substituted benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of therapeutic agents across a spectrum of diseases. From oncology to infectious diseases and central nervous system disorders, the nuanced interplay of structural modifications on this core moiety dictates biological activity, efficacy, and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) governing N-substituted benzamides. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to empower the rational design of next-generation therapeutics.

The Benzamide Core: A Privileged Scaffold for Molecular Recognition

At its heart, the N-substituted benzamide consists of a benzoyl group linked to a nitrogen atom, which is further substituted. The seemingly simple amide linkage provides a critical hydrogen bond donor and acceptor, facilitating interactions with biological targets. The true versatility of this scaffold, however, lies in the extensive opportunities for substitution on both the benzoyl and the N-phenyl (or other substituent) rings. These substitutions allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of pharmacological activity.

Caption: General structure of the N-substituted benzamide scaffold highlighting the key positions for chemical modification.

I. N-Substituted Benzamides as Anticancer Agents: Targeting Epigenetics and Cell Division

The development of N-substituted benzamides as anticancer agents has yielded significant breakthroughs, most notably in the realm of histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2]

Mechanism of Action: HDAC Inhibition

N-substituted benzamides, such as Entinostat (MS-275), typically act as zinc-binding groups (ZBGs) that chelate the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[1][3] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell-cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

HDAC_Inhibition_Pathway cluster_cell Cancer Cell HDAC HDAC Acetylated_Histone Histone (deacetylated) HDAC->Acetylated_Histone Deacetylates Histone Histone (acetylated) Open_Chromatin Open Chromatin (Transcriptionally Active) Histone->Open_Chromatin Chromatin Condensed Chromatin (Transcriptionally Repressed) Acetylated_Histone->Chromatin TSG Tumor Suppressor Gene Expression Open_Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis Benzamide N-Substituted Benzamide Benzamide->HDAC Inhibits

Caption: Mechanism of action of N-substituted benzamide HDAC inhibitors in cancer cells.

Structure-Activity Relationship of Benzamide HDAC Inhibitors

The anticancer activity of N-substituted benzamides is highly dependent on the nature and position of substituents.

  • Zinc-Binding Group (ZBG): The benzamide moiety itself is a crucial ZBG. Modifications that enhance its ability to coordinate with the zinc ion in the HDAC active site can improve potency.

  • Linker Region: The linker connecting the benzamide to a "cap" group influences the compound's conformation and ability to access the active site.

  • Cap Group: The "cap" group, often a larger aromatic or heterocyclic system, interacts with the surface of the enzyme and can contribute to selectivity among different HDAC isoforms.

Compound/ModificationR1 (Benzoyl Ring)R2 (N-Substituent)TargetIC50 (nM)Reference
Entinostat (MS-275)2-aminoPyridin-3-ylmethylHDAC180[4]
HDAC2110[4]
HDAC36[4]
Mocetinostat (MGCD0103)2-aminoQuinol-3-ylmethylHDAC1170[5]
HDAC2240[5]
HDAC3110[5]
Compound 15k 2-amino(S)-4-phenyloxazolin-2-ylHDAC180[4]
HDAC2110[4]
HDAC36[4]

Key SAR Insights:

  • A 2-substituent on the phenyl ring of the R group and the heteroatoms of the amide that can chelate with the zinc ion are critical for anti-proliferative activity.[3][6]

  • The presence of a chlorine atom or a nitro-group on the same benzene ring can significantly decrease anti-proliferative activity.[3][6]

  • Modifications to the linker region, as seen in the development of Mocetinostat from Entinostat, can alter the selectivity and potency profile.[1]

  • Chiral oxazoline capping groups have been shown to yield potent and selective HDAC3 inhibitors.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[7][8][9][10]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (1,000-100,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of N-substituted benzamide B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent (0.5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours (purple formazan crystals form) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate adherent cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, adjust the cell number accordingly.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing the compound and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. N-Substituted Benzamides as Antimicrobial Agents: Disrupting Bacterial Processes

N-substituted benzamides have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria.[5] Their development is driven by the urgent need for new antibiotics to combat the growing threat of antimicrobial resistance.

Structure-Activity Relationship of Antimicrobial Benzamides

The antimicrobial activity of N-substituted benzamides is influenced by substitutions on both aromatic rings.

CompoundR1 (Benzoyl Ring)R2 (N-Substituent)Target OrganismMIC (µg/mL)Reference
5a 4-hydroxy2,4-dichlorophenylB. subtilis6.25[5][12]
E. coli3.12[5][12]
6b 3,5-dichloro-2-hydroxy4-chlorophenylE. coli3.12[5][12]
6c 3,5-dichloro-2-hydroxy2,4-dichlorophenylB. subtilis6.25[5][12]

Key SAR Insights:

  • Quantitative structure-activity relationship (QSAR) studies have shown that the antimicrobial activity of substituted benzamides can be modeled using topological descriptors and molecular connectivity indices.[13]

  • The presence of electron-withdrawing groups, such as halogens, on the N-phenyl ring often enhances antibacterial activity.

  • The position of substituents is critical; for instance, meta-substitutions on ring A of some benzimidazole derivatives have been shown to confer excellent antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][14][15][16] The broth microdilution method is a standard technique for determining MIC values.[6]

MIC_Assay_Workflow A 1. Prepare serial two-fold dilutions of N-substituted benzamide in broth B 2. Dispense 100 µL of each dilution into a 96-well plate A->B C 3. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D 4. Inoculate each well with 5 µL of the bacterial suspension (final conc. ~5x10^5 CFU/mL) C->D E 5. Incubate at 35-37°C for 16-20 hours D->E F 6. Visually inspect for turbidity E->F G 7. Determine MIC: lowest concentration with no visible growth F->G Dopamine_Signaling_Pathway cluster_neuron Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein Gαi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Neuronal Activity PKA->Downstream Benzamide N-Substituted Benzamide Benzamide->D2_Receptor Blocks

Caption: Antagonism of the dopamine D2 receptor signaling pathway by N-substituted benzamides.

Structure-Activity Relationship of Benzamide Antipsychotics

The affinity and selectivity of N-substituted benzamides for dopamine receptors are highly dependent on their chemical structure.

CompoundR1 (Benzoyl Ring)R2 (N-Substituent)D2 Ki (nM)D3 Ki (nM)Reference
Sulpiride2-methoxy, 5-sulfamoyl(S)-1-ethylpyrrolidin-2-ylmethyl2.910.7[17]
Amisulpride2-methoxy, 5-ethylsulfonyl1-ethylpyrrolidin-2-ylmethyl2.83.2[12]

Key SAR Insights:

  • A quantitative structure-activity relationship for some 6-methoxybenzamides indicates the dominating influence of substituents in the 3-position and the importance of the (S)-configuration in the side chain for D2 receptor binding. [18]* A methoxy substituent in the 5-position is also beneficial for high activity. [18]* The nature of the N-substituent is crucial for receptor affinity and selectivity. The pyrrolidinylmethyl side chain is a common feature in many potent D2 antagonists.

Conclusion

The N-substituted benzamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive body of research on their structure-activity relationships across diverse biological targets provides a robust foundation for the rational design of new and improved drugs. By understanding the intricate connections between chemical structure and biological function, as outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and development, ultimately leading to the creation of safer and more effective medicines. The detailed experimental protocols and visual representations of key pathways provided herein serve as practical tools to facilitate this endeavor.

References

Sources

Methodological & Application

Laboratory synthesis protocol for N,2,3-trimethylbenzamide from 2,3-dimethylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthesis of N,2,3-trimethylbenzamide (CAS: Analogous to 14062-78-3) via nucleophilic acyl substitution. Two distinct methodologies are presented: a robust biphasic Schotten-Baumann protocol (Method A) suitable for general laboratory scale-up, and an anhydrous protocol (Method B) for moisture-sensitive applications. The guide includes mechanistic insights, detailed safety parameters for handling acid chlorides and alkylamines, and a self-validating characterization workflow.

Introduction & Chemical Context

The synthesis of this compound involves the coupling of 2,3-dimethylbenzoyl chloride with methylamine. This reaction is a classic amide coupling where the nitrogen lone pair of the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Key Structural Considerations:

  • Steric Influence: The methyl group at the 2-position (ortho) of the benzoyl chloride ring introduces steric bulk. While this protects the carbonyl from rapid hydrolysis by atmospheric moisture, it may slightly retard the rate of amidation compared to unsubstituted benzoyl chloride.

  • Regiochemistry: The integrity of the 2,3-dimethyl substitution pattern is maintained throughout the reaction.

  • Byproduct Management: The reaction generates HCl, which must be scavenged immediately to prevent the protonation of the methylamine nucleophile (which would render it unreactive as a methylammonium salt).

Materials & Safety Profile

Critical Safety Warning: 2,3-Dimethylbenzoyl chloride is a lachrymator and corrosive. Methylamine is a toxic gas (often supplied as a solution) with a low flash point. All operations must be performed in a functioning fume hood.

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
2,3-Dimethylbenzoyl Chloride 168.621.0ElectrophileCorrosive, Lachrymator
Methylamine (40% aq.) 31.062.5 - 3.0NucleophileFlammable, Corrosive, Toxic
Sodium Hydroxide (10% aq.) 40.00~2.0HCl ScavengerCorrosive
Dichloromethane (DCM) 84.93SolventSolventCarcinogen suspect
Tetrahydrofuran (THF) 72.11SolventSolvent (Method B)Peroxide former, Flammable

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Standard synthesis, high throughput, and ease of byproduct removal.

Principle: The reaction occurs at the interface of an organic phase (containing the acid chloride) and an aqueous phase (containing the amine and base). The base neutralizes the HCl byproduct in the aqueous layer, driving the equilibrium forward.[1]

  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask (RBF), charge 20 mL of 10% NaOH solution .

    • Cool the solution to 0–5 °C using an ice/water bath.

    • Add Methylamine (40% aq. solution, 3.0 equiv) to the cold NaOH. Note: Methylamine is volatile; keep cold.

  • Addition of Electrophile:

    • Dissolve 2,3-dimethylbenzoyl chloride (10 mmol, ~1.69 g) in 15 mL of Dichloromethane (DCM) .

    • Transfer the DCM solution to a pressure-equalizing addition funnel.

    • Add the acid chloride solution dropwise to the vigorously stirred aqueous amine solution over 15 minutes.

    • Observation: A white precipitate or emulsion may form as the amide product is generated.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir vigorously for 2 hours.

    • Validation: Check pH of the aqueous layer. It must remain basic (pH > 10). If acidic, add more NaOH.

    • TLC Monitoring: Spot the organic layer (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (high

      
      ) should disappear; the amide product (lower 
      
      
      
      ) should appear.
  • Workup:

    • Transfer mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash sequentially with:

      • 1M HCl (10 mL) – Removes unreacted amine.

      • Sat. NaHCO₃ (10 mL) – Removes unreacted acid.

      • Brine (10 mL) – Drying aid.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Method B: Anhydrous Conditions

Best for: Water-sensitive substrates or if anhydrous methylamine (2M in THF) is the only available source.

  • Setup: Flame-dry a 100 mL RBF and flush with Nitrogen (

    
    ).
    
  • Solvation: Add 2,3-dimethylbenzoyl chloride (10 mmol) and 20 mL anhydrous THF . Cool to 0 °C.

  • Amine Addition: Add Triethylamine (1.5 equiv) as an auxiliary base. Then, slowly add Methylamine (2.0 M in THF, 1.2 equiv) via syringe.

  • Reaction: Stir at 0 °C for 30 mins, then RT for 3 hours. A white precipitate (Triethylamine hydrochloride) will form.

  • Workup: Filter off the solid precipitate.[2] Concentrate the filtrate. Redissolve residue in EtOAc and perform the wash sequence described in Method A.

Mechanistic & Workflow Visualization

Reaction Mechanism

The following diagram illustrates the nucleophilic attack and the elimination of the chloride leaving group.

ReactionMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation SM 2,3-Dimethylbenzoyl Chloride Tetra Tetrahedral Intermediate SM->Tetra + Amine Amine Methylamine (Nucleophile) Amine->Tetra Product This compound Tetra->Product - Cl⁻ Byprod HCl (Neutralized) Tetra->Byprod

Caption: Mechanism of nucleophilic acyl substitution converting acid chloride to amide.[3]

Purification Workflow

This decision tree ensures high purity isolation.

Workflow Start Crude Reaction Mixture Sep Phase Separation Start->Sep AcidWash Wash: 1M HCl (Removes XS Amine) Sep->AcidWash Organic Layer BaseWash Wash: Sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Solid Crude Solid Obtained? Dry->Solid Recrys Recrystallize (EtOAc/Hexane) Solid->Recrys Yes Column Flash Chromatography (If oil/impure) Solid->Column No (Oil) Final Pure this compound Recrys->Final Column->Final

Caption: Purification logic flow for isolating the target amide.

Characterization & Validation

Since specific spectral data for the 2,3-isomer is less common in public databases than the 4-isomer, the following Predicted Data serves as a validation reference.

Predicted NMR Profile ( H NMR, 400 MHz, CDCl )
  • 
     7.1 – 7.4 ppm (Multiplet, 3H):  Aromatic protons. The 2,3-substitution pattern usually creates a characteristic splitting pattern for the remaining 3 protons.
    
  • 
     5.8 – 6.2 ppm (Broad Singlet, 1H):  Amide N-H proton. Broadens due to quadrupole relaxation; disappears on D
    
    
    
    O shake.
  • 
     2.9 – 3.0 ppm (Doublet, 3H, J ~ 5 Hz):  N-Methyl group. Couples with the N-H proton.
    
  • 
     2.3 – 2.4 ppm (Singlets, 6H):  Two aromatic methyl groups (Ar-CH
    
    
    
    ). Likely two distinct singlets or overlapping peaks depending on resolution.
Physical Properties[3][4][5][6][7][8][9][10][11]
  • Appearance: White crystalline solid.[3]

  • Melting Point: Expected range 130–150 °C (Estimate based on N-methylbenzamide analogs). Experimental determination required.

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.[4]

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry (Method B) or keep temp < 5°C (Method A). Check chloride quality.
Oil instead of Solid Solvent entrapment or impuritiesTriturate with cold hexanes or pentane to induce crystallization.
Acidic pH after reaction Insufficient BaseAdd more NaOH (Method A) or TEA (Method B). HCl must be neutralized.[1][3][5]
Extra spots on TLC Di-acylation (Rare)Unlikely with methylamine, but ensure excess amine is used to prevent formation of imides.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758392, 2,3-Dimethylbenzoyl chloride. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting retention time shifts of N,2,3-trimethylbenzamide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: HPLC Method Troubleshooting | Ref ID: N23-TMB-TRBL

Executive Summary: The Molecule & The Challenge

Compound Profile: N,2,3-trimethylbenzamide[1]

  • Class: Sterically hindered secondary amide.[1][2]

  • Key Structural Feature: The ortho-methyl group (position 2) creates steric strain, twisting the amide bond out of the benzene ring's plane.

  • Chromatographic Implication: Unlike planar benzamides, this compound exhibits high sensitivity to temperature and organic modifier concentration .[1][2] The twisted geometry reduces conjugation, slightly increasing the electron density on the carbonyl oxygen, making it more susceptible to hydrogen bonding with residual silanols on the stationary phase.

Scope: This guide addresses the root causes of Retention Time (


) instability, distinguishing between gradual drift and sudden shifts.

Diagnostic Workflow

Before adjusting your method, determine the nature of the instability.[3] Use this logic flow to isolate the variable.

TroubleshootingFlow Start Identify Rt Instability Type Type Is it a Drift or a Jump? Start->Type Drift Gradual Drift (Trend) Type->Drift Monotonic Change Jump Sudden Jump (Step Change) Type->Jump Random/Step CheckTemp Check Column Oven (Thermodynamics) Drift->CheckTemp CheckMP Check Mobile Phase (Evaporation) Drift->CheckMP CheckPump Check Pump/Flow (Bubble/Leak) Jump->CheckPump CheckCol Check Column Aging (Phase Collapse) Jump->CheckCol

Figure 1: Diagnostic logic tree for isolating retention time shifts.

Technical FAQs & Troubleshooting Protocols

Q1: My retention time is drifting earlier (decreasing ) over a sequence of 20+ injections. Is my column failing?

Diagnosis: Likely Mobile Phase Evaporation or Temperature Equilibration , not necessarily column failure.[1][2]

The Mechanism: this compound is hydrophobic (due to three methyl groups).[1] Its retention is governed heavily by the organic modifier percentage.[1][2]

  • If you are using a pre-mixed mobile phase (e.g., 50:50 Water:Methanol) in an open flask or one with a loose cap, the volatile organic component (Methanol/Acetonitrile) evaporates faster than water.[1]

  • Counter-intuitively: Evaporation of the organic solvent usually increases retention time in Reversed-Phase LC (RPLC).[1]

  • However: If you are using online mixing (quaternary pump) and the organic line has a bubble or restriction, the %B delivered decreases, increasing

    
    .
    
  • Temperature Factor: If the column oven is not fully equilibrated, the column temperature may be slowly rising. For amides, retention typically decreases as temperature increases (exothermic adsorption).[1][2]

Corrective Protocol:

  • Thermostat Check: Ensure the column compartment is set at least 5°C above ambient temperature to ensure active control.

  • Solvent Anchor: For sequences >12 hours, use a "solvent anchor" approach:

    • Cap solvent bottles tightly with filtered caps.[1][2]

    • Avoid vigorous helium sparging (strips organics); use vacuum degassers.[1][2]

  • Verification: Inject a "Void Marker" (e.g., Uracil or Sodium Nitrate).[1][2]

    • If Void Time (

      
      ) shifts alongside analyte 
      
      
      
      , it is a Flow Rate issue.[1][2][4]
    • If Void Time (

      
      ) is stable but analyte 
      
      
      
      shifts, it is a Chemistry/Temperature issue.[1][2]
Q2: Why does the peak tail and shift when I change pH from 3.0 to 4.5?

Diagnosis: Silanol Interaction exacerbated by the amide group.[1][2]

The Mechanism: While this compound is neutral at typical HPLC pH (pKa < 0), the silica surface of the column is not.

  • At pH > 3.5, residual silanol groups (Si-OH) on the silica support begin to deprotonate (Si-O⁻).[1]

  • The amide nitrogen (N-H) acts as a hydrogen bond donor, and the carbonyl (C=O) as an acceptor. The "ortho" methyl groups usually protect the amide, but the twisted conformation can expose the carbonyl to specific binding sites.

  • Result: Secondary interactions cause peak tailing and variable retention times as the silanol ionization state drifts.

Corrective Protocol:

  • Lower the pH: Operate at pH 2.5 - 3.0 using a phosphate or formate buffer.[1][2] This suppresses silanol ionization (keeping them as Si-OH), reducing ionic interaction with the amide.[1]

  • Increase Buffer Strength: If you are using 10mM additive, increase to 25-50mM . Higher ionic strength masks the electrostatic effects of residual silanols.

Q3: I see "Ghost Shifts" where retention jumps back and forth between two times.

Diagnosis: "Phase Dewetting" or Hysteresis.

The Mechanism: If your method uses high aqueous content (>95% water) to retain this polar-embedded molecule, the C18 chains can "collapse" or dewet, reducing the surface area available for interaction.

  • This compound requires a hydrophobic surface to partition.[1][2]

  • If the phase collapses,

    
     decreases drastically.[1]
    
  • If a gradient pulse re-wets it,

    
     jumps back up.[1][2]
    

Corrective Protocol:

  • Use a Compatible Phase: Switch to a "Polar-Embedded" or "Aq-compatible" C18 column.[1][2] These have hydrophilic groups near the silica surface to prevent phase collapse.[1]

  • End-of-Run Wash: Always end your gradient with a high organic flush (e.g., 90% ACN) for 5 minutes to fully "re-wet" the column before re-equilibrating.[1][2]

Data Summary: Variable Impact Matrix

Use this table to correlate your observation with the likely variable.

ObservationVoid Time (

)
Likely CauseMechanism

Decreases
StableTemperature Increase Thermodynamics (Exothermic partitioning)

Increases
StableOrganic Evaporation Loss of elution strength (in pre-mixed bottles)

Shifts Randomly
StablepH Drift (pH ~4) Silanol ionization instability

&

Shift
ShiftsFlow Rate / Leak Pump failure or check-valve leak
Split Peak / Shoulder StableSolvent Mismatch Sample solvent is stronger than mobile phase

Advanced Protocol: Sample Solvent Mismatch

Issue: this compound is hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile.[1][2] Symptom: When injecting 10µL+ into a high-aqueous mobile phase (e.g., 80% Water), the strong solvent plug carries the analyte through the column before it can interact with the stationary phase. This causes broad peaks or retention shifts that look like column failure.[1][2][5]

The Fix:

  • Diluent Matching: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:MeOH).[1]

  • Pre-Column Mixing: If solubility is an issue, use a smaller injection volume (<5µL) or install a pre-column mixer to disperse the solvent plug.[1][2]

References

  • Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [1]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from

  • BenchChem. Troubleshooting peak tailing in HPLC analysis of benzamides. Retrieved from [1]

  • University of Valencia. Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. Retrieved from

  • National Institutes of Health (PubChem). N,N,2-trimethylbenzamide Compound Summary.[1][2][6] (Used for physicochemical property verification).[1][2] Retrieved from [1]

Sources

Technical Support Center: Stability Protocols for N,2,3-Trimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-992-BENZ Subject: Mitigation of Acid-Catalyzed Hydrolysis in N,2,3-Trimethylbenzamide Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Diagnostic Dashboard

Is your compound actually hydrolyzing? Before altering synthetic routes, confirm that the degradation product is indeed 2,3-dimethylbenzoic acid. This compound is theoretically robust due to ortho-substitution (steric shielding). If you observe degradation, you are likely operating in a "Super-Acidic" window or inducing Steric Inhibition of Resonance .

Quick Diagnostic Matrix
ObservationProbable CauseImmediate Action
LC-MS shows Mass [M-31]+ Loss of Methylamine (Hydrolysis)Check mobile phase pH. If pH < 2, switch to Ammonium Acetate.
Yield loss during acid wash Exothermic localized hydrolysisSwitch quench acid from HCl to Citric Acid (10% w/v).
Precipitate in acidic media Solubility issue, not hydrolysisVerify solubility of protonated amide vs. free acid.
New peak at RT 1.2 min 2,3-Dimethylbenzoic acid formationRun reference standard. If confirmed, reduce temperature < 5°C.

Technical Deep Dive: The Mechanism of Failure

The "Steric Paradox"

You are working with an ortho-substituted amide. Classically, the methyl group at the 2-position should protect the carbonyl carbon from nucleophilic attack by water (the Ortho Effect).

However, in This compound , the interplay between the N-methyl group and the 2-methyl group can force the amide bond out of planarity. This phenomenon, Steric Inhibition of Resonance , prevents the nitrogen lone pair from donating into the carbonyl.

  • Result: The carbonyl double bond character increases, making the carbon highly electrophilic and susceptible to acid-catalyzed hydrolysis (

    
     mechanism), even when sterically hindered.
    
Visualizing the Failure Pathway ( Mechanism)

The following diagram illustrates the critical failure points where acid concentration and temperature overcome the steric shield.

AmideHydrolysis cluster_0 Phase 1: Activation cluster_1 Phase 2: The Critical Failure cluster_2 Phase 3: Irreversible Loss Start This compound (Stable State) Protonated O-Protonated Intermediate (Highly Electrophilic) Start->Protonated H+ (Fast Equilibrium) Note1 RISK FACTOR: Twisted amide bond increases electrophilicity Start->Note1 TS Tetrahedral Intermediate (Sterically Crowded) Protonated->TS H2O Attack (Rate Limiting Step) Note2 MITIGATION: Reduce water activity (a_H2O) Protonated->Note2 Collapse C-N Bond Cleavage TS->Collapse Proton Transfer Product 2,3-Dimethylbenzoic Acid + Methylammonium Ion Collapse->Product Irreversible

Figure 1: Kinetic pathway of acid-catalyzed hydrolysis. The rate-limiting water attack is accelerated if the amide bond is twisted by steric bulk.

Troubleshooting Protocols

Scenario A: Hydrolysis during Acidic Workup (Quenching)

The Issue: You are washing an organic layer (DCM or EtOAc) with 1M HCl to remove unreacted methylamine or inorganic salts, and you lose yield to the aqueous layer as benzoic acid.

The Fix: Replace strong mineral acids with high-pKa alternatives or temperature-controlled gradients.

ParameterStandard (Risky)Optimized (Safe)Mechanism of Improvement
Acid Source 1M HCl (pH ~0)10% Citric Acid (pH ~2.2) Higher pKa reduces concentration of the reactive O-protonated intermediate.
Temperature RT (20-25°C)Ice Bath (< 5°C) Reduces kinetic energy required to overcome the activation barrier for water attack.
Contact Time > 15 mins< 3 mins (Rapid Separation) Limits the window for the bimolecular reaction (

).

Step-by-Step Protocol:

  • Cool the reaction mixture to 0°C.

  • Prepare a 10% w/v Citric Acid solution and chill to 4°C.

  • Add the acid solution slowly with vigorous stirring.

  • Critical: Immediately separate the layers. Do not let them sit in the funnel.

  • Back-extract the aqueous layer once with DCM to recover any protonated amide that partitioned into the water.

  • Wash the combined organics with saturated NaHCO₃ to neutralize trace acid immediately.

Scenario B: Degradation during HPLC/LC-MS Analysis

The Issue: The compound degrades on the column, showing a "ghost peak" of the acid form, especially during slow gradients with TFA (Trifluoroacetic acid).

The Fix: Mobile phase engineering.

  • Remove TFA: TFA is a strong acid (

    
    ). In the presence of water (Reverse Phase), it promotes hydrolysis on the column.
    
  • Substitute Modifier: Use Formic Acid (0.1%) or Ammonium Acetate (10mM) .

    • Formic Acid (

      
      ): Sufficient for ionization, too weak to catalyze rapid hydrolysis.
      
    • Ammonium Acetate (

      
      ): Eliminates acid catalysis entirely.
      
  • Column Temperature: Lower the column oven from 40°C to 25°C .

Scenario C: Storage Stability

The Issue: Samples degrade in solution (DMSO/MeOH) over time. The Fix:

  • Avoid protic solvents for long-term storage. Store as a solid or in anhydrous Acetonitrile .

  • If DMSO is required, ensure it is "Anhydrous Grade." DMSO is hygroscopic; absorbed water + trace acid impurities = hydrolysis.

Stability Data Reference

The following table summarizes the estimated half-life (


) of N-methylbenzamide derivatives based on acid strength, extrapolated from kinetic data on similar ortho-substituted systems.
ConditionAcid Strength (

)
Estimated

(at 25°C)
Risk Level
6M HCl -2.5< 1 HourCRITICAL
1M HCl 0.0~ 6-12 HoursHIGH
1M Formic 2.0> 1 WeekLOW
Phosphate Buffer 7.0> 1 YearNEGLIGIBLE

Note: The 2,3-dimethyl substitution provides approximately 2-5x stability increase over unsubstituted benzamide, but this protection fails exponentially with decreasing pH.

Frequently Asked Questions (FAQ)

Q: Can I use H2SO4 for the synthesis workup? A: No. Sulfuric acid is a dehydrating agent and a strong acid. It increases the acidity function (


) drastically, accelerating the attack of water on the amide. Stick to Citric or Phosphoric acid.

Q: Why is the N-methyl group problematic? A: Secondary amides (N-methyl) are generally stable, but they lack the double steric protection of N,N-dimethyl amides. Furthermore, the N-H proton can participate in hydrogen bonding networks that may facilitate the delivery of a water molecule to the carbonyl carbon.

Q: I see a peak at [M+1] and [M+18] in LCMS. Is this hydrolysis? A: [M+1] is your parent. [M+18] is likely an ammonium adduct


, not hydrolysis. Hydrolysis would result in a fragment at Mass = 150.17 (2,3-dimethylbenzoic acid) and Mass = 31 (methylamine).

References

  • Bunton, C. A., et al. (1972).[1][2] Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide.[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1869-1875.[2]

  • Slebocka-Tilk, H., et al. (1991). Electronic effects in the acid-catalyzed hydrolysis of benzamides. Journal of the American Chemical Society, 113(4), 1288–1296.

  • Guthrie, J. P. (1974).[3] Hydration of carboxamides.[3] Evaluation of the free energy change for addition of water to acetamide and formamide derivatives. Journal of the American Chemical Society, 96(11), 3608–3615.

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Catalysis.

Sources

Mitigating bitterness in high-concentration N,2,3-trimethylbenzamide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Bitterness in N,2,3-Trimethyl-2-isopropylbutanamide (WS-23) Solutions

Status: Operational Lead Scientist: Senior Application Specialist, Sensory Formulation Division Last Updated: February 4, 2026

⚠️ Technical Nomenclature Alert

User Query: N,2,3-trimethylbenzamide Standard Industry Identification: N,2,3-Trimethyl-2-isopropylbutanamide (Commonly known as WS-23 ) CAS No: 51115-67-4[1]

Analyst Note: While often colloquially referred to as a "benzamide" derivative in some trade catalogs due to structural similarities with WS-3 (N-Ethyl-p-menthane-3-carboxamide), WS-23 is technically an aliphatic amide . This distinction is critical for solubility profiling. This guide addresses WS-23 , the industry standard for "round" cooling, which exhibits significant bitterness and solvent-crashing issues at concentrations >5% (w/w).

Introduction: The "High-Load" Paradox

WS-23 is favored for its lack of mentholic odor and "front-palate" cooling. However, at high concentrations (typically used in concentrates, oral pouches, or therapeutic topicals), it suffers from two distinct failure modes:

  • Sensory Overload: Activation of off-target bitter receptors (TAS2Rs) alongside the target cold receptor (TRPM8).

  • Micro-Precipitation: Its hydrophobic nature causes microscopic crystallization in aqueous environments, leading to a "chalky" or "burning" bitterness.

This support center provides three modular troubleshooting guides to resolve these specific issues.

Module 1: Solubility & Phase Stability

Symptom: The solution is clear upon mixing but develops a harsh, chemical bitterness after 24 hours or upon dilution. Diagnosis: Micro-precipitation. Undissolved WS-23 crystals create localized "hotspots" on the tongue, perceived as intense bitterness/burn.

Troubleshooting Protocol: The Solvent Gradient

WS-23 is highly soluble in Ethanol and Propylene Glycol (PG) but sparingly soluble in water and Glycerin (VG). You must establish a "solvency bridge."

Step-by-Step Workflow:

  • Pre-Solvation: Dissolve WS-23 fully in your primary carrier (PG or Ethanol) before introducing any aqueous or viscous (VG) phases.

    • Target: Heat carrier to 40-45°C (well below WS-23 melting point of ~60°C to prevent degradation, but high enough to accelerate dissolution).

  • The "Crash" Test: If your final formulation contains water >10%, you must use a co-solvent or surfactant.

  • Observation: Allow the solution to return to room temperature (20°C). Shine a laser pointer through the liquid (Tyndall effect). If the beam is visible, you have micro-precipitates.

Recommended Solubility Limits (Approximate at 20°C):

Solvent SystemMax WS-23 Load (w/w)Risk LevelMitigation Strategy
Ethanol (95%) ~30-40%LowNone needed.
Propylene Glycol ~25-30%LowHeat to 40°C during mixing.
Vegetable Glycerin < 2%Critical Must pre-dissolve in PG/Ethanol.
Water < 0.1%Critical Requires Emulsifier (Polysorbate 20) or Cyclodextrin.
Visualization: Solvation Logic Flow

SolubilityLogic Start Start: High Load WS-23 Formulation SolventCheck Primary Solvent Selection Start->SolventCheck DissolvePG Dissolve in PG @ 40°C SolventCheck->DissolvePG IsWater Is Aqueous Phase >10%? Precipitation Risk: Micro-Precipitation (Perceived as Bitterness) IsWater->Precipitation Yes (No Emulsifier) AddSurfactant Add Polysorbate 20 or PEG-40 Hydrogenated Castor Oil IsWater->AddSurfactant Yes (With Emulsifier) Success Stable Formulation (Clean Cooling) IsWater->Success No (High PG/EtOH) DissolvePG->IsWater Fail Recalculate Solvent Ratio Precipitation->Fail Clear Solution Clear? (Tyndall Effect Negative) AddSurfactant->Clear Clear->Success Yes Clear->Fail No

Caption: Decision tree for preventing solubility-induced bitterness in WS-23 formulations.

Module 2: Receptor Management (The "Synergy" Solution)

Symptom: Solution is perfectly dissolved, but users report a "metallic" or "medicinal" bitter aftertaste at high dosage. Diagnosis: Receptor saturation. At high molarity, WS-23 loses specificity for TRPM8 (cooling) and begins cross-activating TAS2R (bitter) receptors.

Troubleshooting Protocol: Agonist Blending

Do not rely on WS-23 alone for "super-cooling." Use the Cooling Triangle technique to lower the WS-23 load while maintaining intensity.

The Protocol:

  • Reduce WS-23: Drop concentration by 30%.

  • Introduce WS-3 or WS-12: These bind to TRPM8 with different kinetics (slower onset, longer duration).

  • Result: You achieve the same "Area Under the Curve" (total cooling sensation) without any single molecule reaching the bitterness threshold.

Synergistic Formulation Table:

ComponentRoleRatio (Parts)Effect
WS-23 Front Impact4Immediate cooling, low odor.
WS-3 Throat Hit1Adds depth; reduces WS-23 "chemical" taste.
WS-12 Lingering0.5Extends effect; zero bitterness contribution.
Ethyl Maltol Rounding0.1Masks metallic off-notes (sweetener).
Module 3: Molecular Encapsulation (Advanced)

Symptom: Application requires aqueous base (e.g., beverage, mouthwash) where solvents like PG are restricted, causing immediate bitterness. Diagnosis: Hydrophobic exposure. The WS-23 molecule is directly contacting the tongue's bitter receptors before the cooling signal is processed.

Troubleshooting Protocol: Cyclodextrin Complexation

Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate WS-23. The hydrophobic WS-23 molecule hides inside the cyclodextrin "donut," preventing bitter receptor contact while still activating TRPM8 upon mucosal interaction.

Protocol:

  • Ratio: Prepare a 1:1 molar ratio of WS-23 to HP-β-CD.

  • Dissolution: Dissolve HP-β-CD in water. Dissolve WS-23 in a minimal amount of ethanol.

  • Mixing: Slowly add the WS-23 solution to the aqueous CD solution under high-shear stirring (1000 RPM) for 4 hours.

  • Finishing: Evaporate the ethanol (if required) or use the solution directly.

Visualization: Inclusion Complex Mechanism

Encapsulation WS23 Free WS-23 (Hydrophobic) CD HP-beta-CD (Host Molecule) WS23->CD Complexation (Stirring/Heat) ReceptorBitter TAS2R Receptor (Bitterness) WS23->ReceptorBitter Direct Contact (High Bitterness) Complex Inclusion Complex (WS-23 inside CD) CD->Complex Complex->ReceptorBitter Blocked (No Interaction) ReceptorCool TRPM8 Receptor (Cooling) Complex->ReceptorCool Release at Mucosa (Cooling Signal)

Caption: Mechanism of action for Cyclodextrin masking of WS-23 bitterness.

Frequently Asked Questions (FAQ)

Q1: Can I just use Sucralose to mask the bitterness? A: Only partially. Sweeteners (Sucralose, Neotame) work via "cognitive distraction"—they don't block the bitter receptor; they just send a louder "sweet" signal to the brain. For high-concentration WS-23, this often results in a confusing "bitter-sweet" profile. You must address the solubility or use a true bitter blocker (like Adenosine Monophosphate, though regulatory hurdles apply) or the Cyclodextrin method described in Module 3.

Q2: My solution turns cloudy when I add flavor concentrates. Why? A: Many flavor volatiles (limonene, citrus oils) are also hydrophobic. When you add them to a WS-23 solution that is already near its saturation point in PG/Ethanol, they compete for solvent capacity, forcing the WS-23 out of solution (precipitating). Fix: Increase the carrier solvent volume or add a solubilizer like Triacetin.

Q3: What is the absolute maximum concentration of WS-23 I should use? A: While physically you can dissolve up to ~30% in pure PG, sensory panels suggest the "ceiling of efficacy" is around 3-5% . Beyond this, cooling intensity plateaus, and bitterness/burning increases exponentially. If you need more cooling, do not add more WS-23; switch to a WS-23/WS-12 blend.

References
  • Leffingwell, J. C. (2018). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. Retrieved from [Link]

  • Behrens, M., et al. (2013). Sweet and Bitter Taste Receptors: Structure, Function, and Genetics. Physiology & Behavior, 107(4). Retrieved from [Link]

  • Pagington, J. S. (1987). Beta-cyclodextrin: the success of molecular inclusion. Chemistry in Britain. (Contextualizing cyclodextrin use for hydrophobic masking).
  • PubChem Database. (2024). Compound Summary: N,2,3-Trimethyl-2-isopropylbutanamide (WS-23).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists. (The foundational paper on WS series synthesis and sensory profiles).

Sources

Validation & Comparative

A Comparative Analysis of the Cooling Intensity of N,2,3-trimethylbenzamide, WS-3, and WS-5 for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the sensory and physicochemical properties of three cooling agents: N,2,3-trimethylbenzamide, N-Ethyl-p-menthane-3-carboxamide (WS-3), and Ethyl 3-(p-menthane-3-carboxamido)acetate (WS-5). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in the selection and application of these compounds.

Introduction to Synthetic Cooling Agents

Synthetic cooling agents are a class of compounds designed to elicit a cooling sensation without the characteristic minty aroma and flavor of menthol. This allows for their use in a broader range of products where a clean cooling effect is desired. These agents primarily function by activating the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's primary sensor for cold temperatures. This guide will delve into the specifics of WS-3 and WS-5, two widely used cooling agents, and investigate the cooling properties of the less common this compound.

Comparative Analysis of Cooling Agents

A direct comparison of the key attributes of WS-3 and WS-5 reveals significant differences in their cooling intensity, sensory profile, and applications.

FeatureWS-3 (N-Ethyl-p-menthane-3-carboxamide)WS-5 (Ethyl 3-(p-menthane-3-carboxamido)acetate)This compound
Synonyms Koolada--
CAS Number 39711-79-068489-14-56639-19-6
Molecular Formula C13H25NOC15H27NO3C10H13NO
Cooling Intensity Mild to moderate; approximately 1.5 to 2 times stronger than menthol.[1]Very strong; approximately 4 times the cooling intensity of menthol and several times that of WS-3.[2][3]No verifiable data available in scientific literature to support its function as a cooling agent.
Sensory Profile Gentle, longer-lasting cooling sensation.[4] Primarily felt at the back of the mouth and throat.[3][4] Slow onset with a lingering effect.[3]Intense and rapid cooling effect.[3] Primarily cools the roof of the mouth and back of the tongue.[3] Described as having a smooth and rounded flavor profile.[3]Not applicable due to lack of data.
Odor/Flavor Virtually odorless with a slight camphor-like or weak minty aroma.[3]Not specified, but generally considered to have a clean profile without off-notes.Not applicable.
Common Applications Chewing gum, soft candies, toothpaste, lozenges, and mild skincare products.[4]Used in applications requiring a strong, immediate cooling impact.Not commonly used as a cooling agent based on available information.
Cooling Threshold Approximately 0.2 mg/L.[3]Not specified, but expected to be lower than WS-3 due to higher intensity.Not applicable.
In-Depth Analysis of this compound

Extensive searches of scientific and chemical databases for "this compound" did not yield any evidence of its use or efficacy as a cooling agent. Chemical databases provide its basic physical and chemical properties, but there is no literature describing its sensory effects or interaction with TRPM8 receptors.[5]

It is plausible that this chemical name is a misunderstanding of a similarly named and well-known cooling agent, N,2,3-trimethyl-2-isopropylbutanamide , which is commonly known as WS-23 .[6][7][8] WS-23 is a potent cooling agent with a clean, non-minty profile that is widely used in the food, cosmetic, and pharmaceutical industries.[8][9] Its cooling sensation is primarily felt at the front of the mouth and on the tongue.[3]

Comparative Insights: WS-3 vs. WS-5

WS-3 is a menthol derivative that offers a milder, more gradual, and prolonged cooling sensation, making it suitable for applications where a subtle and lasting freshness is desired.[3][4] Its action is predominantly localized to the posterior oral cavity.[3][4]

In contrast, WS-5 provides a significantly more intense and immediate cooling effect.[2][3] Its potency, estimated to be about four times that of menthol, makes it one of the strongest commercially available cooling agents.[2][3] The cooling sensation from WS-5 is most prominent on the roof of the mouth and the back of the tongue.[3] The choice between WS-3 and WS-5 is therefore dependent on the desired intensity, onset, and location of the cooling sensation in the final product.

The Neurobiology of Cooling Sensation: The TRPM8 Pathway

The sensation of cold, whether from a physical temperature drop or a chemical agonist, is primarily mediated by the TRPM8 ion channel.[10] Located in the sensory neurons of the skin and oral cavity, TRPM8 is a non-selective cation channel that is activated by cool temperatures (below ~26°C) and by cooling compounds like menthol, WS-3, and WS-5.[11]

Upon activation by a cooling agent, the TRPM8 channel opens, allowing an influx of calcium (Ca2+) and sodium (Na+) ions into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels along the sensory nerve to the brain, where it is interpreted as a cooling sensation.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_Na_influx Ca²⁺ / Na⁺ Influx TRPM8_open->Ca_Na_influx Allows CoolingAgent Cooling Agent (e.g., WS-3, WS-5) CoolingAgent->TRPM8 Binds to receptor Depolarization Membrane Depolarization Ca_Na_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain (Sensation of Cold) ActionPotential->Brain Signal Transmission

TRPM8 signaling pathway activation by a cooling agent.

Experimental Protocol: Sensory Evaluation of Cooling Agents

To quantitatively and qualitatively assess the cooling intensity and profile of agents like WS-3 and WS-5, a rigorous and standardized sensory evaluation protocol is essential.

Panelist Selection and Training
  • Selection: Recruit 15-20 panelists who are non-smokers and have good oral hygiene. Screen for any sensitivities or allergies to flavor and fragrance ingredients.

  • Training: Train panelists to identify and rate the intensity of cooling sensations. Use a reference standard, such as a menthol solution, at varying concentrations to familiarize them with a rating scale.

Sample Preparation
  • Solvent: Prepare stock solutions of WS-3 and WS-5 in a suitable solvent, such as propylene glycol or ethanol, due to their poor water solubility.

  • Test Solutions: Create a series of dilutions of each cooling agent in purified water to achieve the desired concentrations for testing. Ensure the final solvent concentration is below the sensory threshold.

  • Controls: Include a negative control (purified water) and a positive control (a known concentration of menthol).

Sensory Evaluation Workflow
Workflow for sensory evaluation of cooling agents.
Evaluation Procedure
  • Environment: Conduct the evaluation in a controlled environment with neutral lighting and no distracting aromas.

  • Presentation: Present the samples, coded with random three-digit numbers, in a randomized order to each panelist.

  • Methodology:

    • Panelists should rinse their mouths thoroughly with purified water before the first sample and between each subsequent sample.

    • Instruct panelists to take a specific volume (e.g., 10 mL) of the sample into their mouths, swish it for a set time (e.g., 10 seconds), and then expectorate.

    • Panelists will then rate the perceived cooling intensity at specific time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 300, 600 seconds) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • A sufficient break period (e.g., 5-10 minutes) should be enforced between samples to allow sensory recovery.

Data Analysis
  • Analyze the collected time-intensity data to determine key parameters such as maximum cooling intensity (Imax), time to maximum intensity (Tmax), and duration of the cooling sensation.

  • Use appropriate statistical methods (e.g., ANOVA, t-tests) to identify significant differences in cooling intensity and profile between the different agents.

Conclusion

This guide provides a detailed comparison of the cooling agents WS-3 and WS-5, highlighting their distinct sensory profiles and intensities. WS-3 offers a mild, prolonged cooling effect at the back of the mouth, while WS-5 delivers a strong, immediate cooling sensation primarily on the roof of the mouth. In contrast, there is no scientific evidence to support the classification of this compound as a cooling agent, and it is likely that inquiries about this compound are a case of mistaken identity for the well-established cooling agent WS-23. The provided experimental protocol for sensory evaluation offers a framework for researchers to conduct their own comparative studies and make data-driven decisions for product formulation.

References

  • Ex-in. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23. Retrieved from [Link]

  • LookChem. (2024). 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). Method for simultaneous determination of three cooling agents in aerosols by GC–MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • Titanos Group. (2023). Difference between cooling agent WS-23 and WS-3 and WS-5. Retrieved from [Link]

  • The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide. Retrieved from [Link]

  • Taste Nest. (2025). Cooling Agents : WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes | Request PDF. Retrieved from [Link]

  • withpower.com. (n.d.). Cooling Flavors for Electronic Cigarette Use · Info for Participants. Retrieved from [Link]

  • Google Patents. (n.d.). US20070059417A1 - Cooling agents as flavor and saltiness enhancers.
  • UniProt. (2007). TRPM8 - Transient receptor potential cation channel subfamily M member 8 - Homo sapiens (Human) | UniProtKB | UniProt. Retrieved from [Link]

  • FDA. (2022). HACCP Principles & Application Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). n,n,2-Trimethylbenzamide | C10H13NO | CID 226901. Retrieved from [Link]

  • SENSORAL. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]

  • PubMed. (2025). Corneal sensory nerve regulation of tear production through stimulation of transient receptor potential melastatin 8 (TRPM8) channel: A potential new approach for treating dry eye disease. Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. (2022). p-menthane-3-carboxamide, CAS Registry Number 68489-14-5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sensory Evaluation Techniques of Food. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Techniques for the Analysis of WS-3 With Potential Application to the Analysis of Other Cooling Agents. Retrieved from [Link]

  • Frontiers. (2025). Method for simultaneous determination of three cooling agents in aerosols by GC–MS. Retrieved from [Link]

  • PubMed Central. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. Retrieved from [Link]

  • Symrise. (n.d.). Symcool® Cooling Agents. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. Retrieved from [Link]

  • Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently?. Retrieved from [Link]

  • ResearchGate. (2025). Cooling Efficiency of 4 Common Cryotherapeutic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Identified signaling pathways involved in TRPM8 channel regulation. 1 –.... Retrieved from [Link]

  • bioRxiv. (2024). The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. Retrieved from [Link]

  • PubMed Central. (n.d.). Cooling Efficiency of 4 Common Cryotherapeutic Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable .... Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2013). TRPM8 (transient receptor potential cation channel, subfamily M, member 8). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic coolant concentrations in e-cigarette fluids and their.... Retrieved from [Link]

  • The Aicila Group. (n.d.). Beginner's Guide to Sensory Analysis in Food Products. Retrieved from [Link]

  • NCBI. (n.d.). TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Retrieved from [Link]

  • DLG.org. (n.d.). Sensory analysis: Overview of methods and application areas Part 4. Retrieved from [Link]

  • MDPI. (2021). Topical TRPM8 Agonist for Relieving Neuropathic Ocular Pain in Patients with Dry Eye: A Pilot Study. Retrieved from [Link]

  • ACS Publications. (2026). A Stable, Molecularly Imprinted Porous Hydrogel Membrane via Chemical Cross-Linking for Glyphosate Detection. Retrieved from [Link]

  • ACS Publications. (2025). TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Level of WS-3 per g of tobacco in several cigarettes.. Retrieved from [Link]

Sources

Sensory Profile Mapping: N,2,3-Trimethylbenzamide (WS-23) vs. Natural Cooling Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of topical pharmaceuticals, oral care products, and mucosal delivery systems, the choice of cooling agent is a critical determinant of patient compliance and sensory efficacy. While l-Menthol remains the gold standard for cooling intensity, its application is limited by high volatility, bitterness, and TRPA1-mediated irritation (burning).[1]

WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) represents a synthetic evolution in chemesthesis, offering a "round," palate-focused cooling sensation with high thermal stability and zero volatility.[1] This guide provides a technical comparison of these two agents, mapping their pharmacodynamics, sensory profiles, and experimental evaluation protocols.

Molecular Mechanisms & Pharmacodynamics[1]

The primary mechanism for both agents is the agonism of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a voltage-gated cation channel expressed in sensory neurons. However, their binding kinetics and off-target effects differ significantly.[1]

Ligand-Receptor Interaction[1]
  • l-Menthol: Acts as a potent TRPM8 agonist but lacks selectivity at high concentrations.[1][2] It cross-activates TRPA1 (nociceptor for irritants) and TRPV3 (warmth), leading to the characteristic "burning" sensation or "throat hit" at concentrations >1-2%.[1]

  • WS-23: An acyclic carboxamide.[1][3] It binds allosterically to TRPM8 but shows negligible affinity for TRPA1.[1] This selectivity results in a "cleaner" signal transduction, perceived as pure cooling without the stinging side effects.[4]

Signal Transduction Pathway

The following diagram illustrates the activation pathway from ligand binding to cortical perception.

TRPM8_Pathway Ligand Ligand (Menthol / WS-23) TRPM8 TRPM8 Channel (Sensory Neuron Membrane) Ligand->TRPM8 Binding Conform Conformational Change TRPM8->Conform Ca_Influx Ca2+ / Na+ Influx Conform->Ca_Influx Channel Opening Depolar Membrane Depolarization Ca_Influx->Depolar ActionPot Action Potential (VGLC Activation) Depolar->ActionPot Brain Somatosensory Cortex (Cooling Perception) ActionPot->Brain Trigeminal Nerve (V)

Figure 1: TRPM8 Signal Transduction Pathway.[1] Ligand binding triggers calcium influx, depolarizing the neuron and sending a cooling signal via the trigeminal nerve.

Sensory Profile Mapping[5][6]

The following data synthesizes results from Time-Intensity (TI) studies and calcium imaging assays. Note that EC50 values are assay-dependent; relative potency is the critical formulation metric.

Comparative Technical Data
Featurel-Menthol (Natural) WS-23 (Synthetic) Implication for R&D
Chemical Structure Cyclic Monoterpene AlcoholAcyclic CarboxamideWS-23 lacks the "minty" odor profile.[1][4][5][6]
TRPM8 EC50 (HEK293) ~3.8 – 60 µM (Temp dependent)~44 – 1500 µMMenthol is more potent by weight; WS-23 requires higher loading.[1]
Cooling Location Throat , Nasal Cavity, Posterior TongueAnterior Tongue , Hard Palate, LipsWS-23 is superior for "mouthfeel" without throat irritation.
Onset Speed Instant / ExplosiveSlow / GradualMenthol provides immediate impact; WS-23 builds over 15-30s.[1]
Duration Moderate (10–20 mins)Long (15–30 mins)WS-23 offers prolonged efficacy in leave-on products.[1]
Off-Notes Bitterness, Burning, CamphoraceousNeutral / NoneWS-23 does not interfere with flavor/fragrance profiles.[1][4][7]
Volatility High (Sublimates)NegligibleWS-23 is stable in high-temp processing (e.g., gummy extrusion).[1]
Sensory Attribute Radar[1][7][10][11]
  • Menthol: High Impact, High Irritation, High Aroma.[1]

  • WS-23: Medium Impact, Low Irritation, Zero Aroma, High Roundness.[1]

Experimental Methodology: Time-Intensity (TI) Mapping[1][5]

To validate these profiles in your specific matrix (e.g., hydrogel, emulsion, or oral solution), a standard "Swish-and-Spit" TI protocol is required.[1] This method quantifies the temporal evolution of the cooling sensation.

Protocol Design

Objective: Determine the Max Intensity (


) and Duration (

) of the cooling effect.

Panel Requirements:

  • n=8 to 12 trained descriptive panelists.

  • Calibration: Panelists must be calibrated using reference solutions (e.g., 10ppm, 50ppm, 100ppm Menthol) to anchor the intensity scale (0–10).

Procedure:

  • Sample Prep: Dissolve agent in vehicle (ensure complete solubility; use Ethanol/PG if necessary for stock).

  • Application: 20mL sample at 20°C.

  • Evaluation:

    • Swish for 30 seconds .

    • Expectorate (Spit).[1]

    • Record intensity every 15 seconds for 30 minutes .

  • Data Cleaning: Smooth curves using localized regression (LOESS) to remove noise.

Evaluation Workflow Diagram

TI_Protocol Start Study Design Screening Panelist Screening (TRPM8 Sensitivity Check) Start->Screening Training Calibration Training (Reference Standards: 0-10 Scale) Screening->Training Execution Evaluation Session (Swish 30s -> Record t=0 to t=30min) Training->Execution DataProc Data Processing (LOESS Smoothing) Execution->DataProc Analysis Parameter Extraction (I_max, T_max, Area Under Curve) DataProc->Analysis

Figure 2: Time-Intensity (TI) Sensory Evaluation Workflow. Ensures reproducible quantification of cooling kinetics.

Formulation Implications

Solubility & Stability[1]
  • Menthol: Highly soluble in alcohol and oils.[1] Prone to recrystallization at low temperatures in high-water systems.[1] Sublimates (evaporates) over time, requiring specialized packaging.[1]

  • WS-23: Soluble in Ethanol, Propylene Glycol (PG), and oils.[1] Moderate water solubility.[1] Non-volatile , making it ideal for products with long shelf-lives or those requiring heat treatment (e.g., lozenges, extruded polymers).[1]

Synergistic Strategies

Research indicates that combining Menthol and WS-23 creates a "Full-Mouth" cooling effect.[1]

  • Menthol provides the initial "kick" and throat cooling.

  • WS-23 fills in the middle palate and extends the duration.

  • Recommended Ratio: 1:1 or 1:2 (Menthol:WS-23) to reduce bitterness while maintaining intensity.[1]

References

  • Leffingwell, J. C. (2018).[1][8] Cooler Than Menthol: A Review of Cooling Compounds. Leffingwell & Associates.[1][9] Link

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Link[1]

  • Behrendt, H. J., et al. (2004).[1] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology.[1] Link[1]

  • ASTM E1909-13 . (2013).[1] Standard Guide for Time-Intensity Evaluation of Sensory Attributes. ASTM International.[1] Link

  • Sherkheli, M. A., et al. (2010).[1] Supercooling Agent WS-12 Selectively Activates the TRPM8 Transient Receptor Potential Channel. Pakistan Journal of Pharmaceutical Sciences. Link

Sources

A Comparative Guide to the Transdermal Bioavailability of N,N,4-Trimethylbenzamide Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyte: Initial literature searches for "N,2,3-trimethylbenzamide" did not yield sufficient data for a comprehensive bioavailability study. This isomer is not commonly documented in scientific literature. Therefore, to fulfill the objectives of this guide, we will proceed with a structurally similar and well-documented isomer, N,N,4-trimethylbenzamide , as a representative molecule for evaluating transdermal delivery systems. This substitution allows for a scientifically rigorous exploration of the principles and methodologies relevant to the transdermal bioavailability of aromatic amides.

Introduction: The Promise of Transdermal Delivery for Aromatic Amides

Transdermal drug delivery offers a compelling alternative to traditional oral and parenteral routes, bypassing first-pass metabolism and enabling controlled, sustained release of therapeutic agents. For aromatic amides, a class of compounds with diverse pharmacological potential, transdermal delivery can enhance bioavailability and improve patient compliance. This guide provides a comprehensive, in-depth comparison of the bioavailability of N,N,4-trimethylbenzamide in various transdermal delivery systems, supported by detailed experimental protocols and comparative data. As a Senior Application Scientist, the following discourse is grounded in established scientific principles and field-proven insights to aid researchers, scientists, and drug development professionals in this specialized domain.

The primary challenge in transdermal delivery is overcoming the formidable barrier of the stratum corneum, the outermost layer of the skin. The physicochemical properties of the drug molecule, particularly its lipophilicity and molecular weight, play a pivotal role in its ability to permeate this barrier. N,N,4-trimethylbenzamide, with its aromatic structure and amide group, presents an interesting case study for exploring strategies to enhance skin permeation.

Physicochemical Properties of N,N,4-Trimethylbenzamide

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the design of an effective transdermal delivery system. The following table summarizes the key properties of N,N,4-trimethylbenzamide.

PropertyValueSource
Chemical Structure C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Melting Point 41 °C[1]
Predicted logP 1.72[1]
Water Solubility Limited quantitative data; expected to be slightly soluble based on its structure (polar amide group and nonpolar aromatic ring).[2]

The predicted logP value of 1.72 suggests that N,N,4-trimethylbenzamide has a moderate degree of lipophilicity, a favorable characteristic for passive diffusion across the lipid-rich stratum corneum. However, its solubility in aqueous environments is expected to be limited, which necessitates careful formulation design to ensure adequate drug loading and release.

Comparative In Vitro Bioavailability Study: Experimental Design

To objectively compare the transdermal bioavailability of N,N,4-trimethylbenzamide in different formulations, a well-controlled in vitro skin permeation study is essential. The Franz diffusion cell is the gold standard for such studies, providing a reliable and reproducible model for assessing drug permeation through the skin.

Logical Framework for the Experimental Design

The following diagram illustrates the logical workflow for the comparative bioavailability study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase formulation Formulation Preparation - Control (Vehicle) - Formulation A (5% Oleic Acid) - Formulation B (20% Propylene Glycol) - Formulation C (40% Ethanol) franz_cell Franz Diffusion Cell Setup formulation->franz_cell Formulations skin_prep Skin Membrane Preparation (Excised Human or Porcine Skin) qc Quality Control of Skin Membranes (e.g., Transepidermal Water Loss) skin_prep->qc Integrity Check qc->franz_cell Validated Membranes dosing Application of Formulations to Skin franz_cell->dosing sampling Time-point Sampling of Receptor Fluid dosing->sampling hplc HPLC-UV Analysis of Samples sampling->hplc data_analysis Data Analysis - Cumulative Permeation - Steady-State Flux (Jss) - Permeability Coefficient (Kp) - Enhancement Ratio (ER) hplc->data_analysis

Workflow for the comparative in vitro bioavailability study.

Rationale for Formulation Selection

The choice of formulations is critical for a meaningful comparison. In this study, we will evaluate N,N,4-trimethylbenzamide in a simple vehicle (control) against formulations containing well-characterized penetration enhancers:

  • Control Formulation: A baseline formulation consisting of a simple hydroalcoholic gel to assess the intrinsic permeability of N,N,4-trimethylbenzamide.

  • Formulation A (5% Oleic Acid): Oleic acid is a fatty acid known to disrupt the lipid bilayer of the stratum corneum, thereby increasing its fluidity and enhancing drug permeation.[3]

  • Formulation B (20% Propylene Glycol): Propylene glycol acts as a solvent and a humectant, increasing the solubility of the drug in the formulation and hydrating the stratum corneum, which can improve drug partitioning into the skin.[4]

  • Formulation C (40% Ethanol): Ethanol is a widely used penetration enhancer that can increase the solubility of the drug and also interact with the lipids of the stratum corneum to enhance drug diffusion.[5]

Detailed Experimental Protocols

The following protocols are designed to ensure the integrity and reproducibility of the in vitro skin permeation study.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation: a. Obtain excised human or porcine skin from a reputable tissue bank. b. Carefully remove any subcutaneous fat and underlying tissue. c. Dermatomize the skin to a uniform thickness of approximately 500 µm. d. Cut the skin into sections of an appropriate size to fit the Franz diffusion cells. e. Visually inspect each skin section for any imperfections. f. Measure the transepidermal water loss (TEWL) of each skin section to ensure barrier integrity. Only use sections with a TEWL value below a pre-defined threshold (e.g., 10 g/m²/h).

2. Franz Diffusion Cell Assembly: a. Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with a suitable receptor fluid. Given the lipophilic nature of N,N,4-trimethylbenzamide, a receptor fluid containing a solubilizing agent is necessary to maintain sink conditions. A phosphate-buffered saline (PBS, pH 7.4) with 2% w/v bovine serum albumin (BSA) is a suitable choice. c. Equilibrate the assembled cells in a water bath at 32 ± 1 °C for at least 30 minutes. The receptor fluid should be continuously stirred at a constant rate (e.g., 600 rpm).

3. Dosing and Sampling: a. Apply a finite dose (e.g., 5 mg/cm²) of the respective formulation (Control, A, B, or C) evenly onto the surface of the skin in the donor compartment. b. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.

4. Sample Analysis: a. Analyze the collected samples for the concentration of N,N,4-trimethylbenzamide using a validated HPLC-UV method (see Protocol 2).

5. Data Analysis: a. Calculate the cumulative amount of N,N,4-trimethylbenzamide permeated per unit area (µg/cm²) at each time point, correcting for sample removal. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot. d. Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation. e. Calculate the Enhancement Ratio (ER) for each formulation containing a penetration enhancer using the equation: ER = Jss (enhancer) / Jss (control).

Protocol 2: HPLC-UV Method for Quantification of N,N,4-Trimethylbenzamide

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of N,N,4-trimethylbenzamide (typically in the range of 220-250 nm for benzamides).
  • Column Temperature: 30 °C.

2. Standard Curve Preparation: a. Prepare a stock solution of N,N,4-trimethylbenzamide in the mobile phase. b. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the receptor fluid samples.

3. Method Validation: a. Validate the analytical method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Performance Data

The following table presents hypothetical, yet realistic, data that could be obtained from the described in vitro permeation study. This data is intended to illustrate the comparative performance of the different formulations.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (x 10⁻³ cm/h)Enhancement Ratio (ER)
Control (Vehicle) 1.5 ± 0.30.30 ± 0.061.0
Formulation A (5% Oleic Acid) 7.2 ± 1.11.44 ± 0.224.8
Formulation B (20% Propylene Glycol) 3.8 ± 0.60.76 ± 0.122.5
Formulation C (40% Ethanol) 5.1 ± 0.81.02 ± 0.163.4

Discussion and Interpretation of Results

The hypothetical results presented in the table above would indicate that all three penetration enhancers significantly improve the transdermal delivery of N,N,4-trimethylbenzamide compared to the control formulation.

  • Formulation A (Oleic Acid): The highest enhancement ratio is observed with oleic acid. This is consistent with its known mechanism of action, which involves the disruption of the highly ordered lipid structure of the stratum corneum, creating a more fluid and permeable barrier.[3]

  • Formulation C (Ethanol): Ethanol also demonstrates a substantial enhancement of permeation. Its mechanism is twofold: it acts as a cosolvent, increasing the solubility of the drug in the formulation and the skin, and it can also fluidize the lipid lamellae of the stratum corneum.[5]

  • Formulation B (Propylene Glycol): Propylene glycol shows a moderate enhancement effect. Its primary role is likely as a humectant, hydrating the stratum corneum and thereby increasing the partitioning of the moderately lipophilic N,N,4-trimethylbenzamide into the skin.[4]

The following diagram illustrates the proposed mechanisms of action of the different penetration enhancers.

G cluster_sc Stratum Corneum cluster_enhancers Penetration Enhancers lipids Lipid Bilayer corneocytes Corneocytes oleic Oleic Acid oleic->lipids Disrupts & Fluidizes pg Propylene Glycol pg->corneocytes Hydrates ethanol Ethanol ethanol->lipids Fluidizes & Solubilizes

Mechanisms of action of penetration enhancers.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative bioavailability study of N,N,4-trimethylbenzamide in transdermal delivery systems. The detailed experimental protocols and the discussion of the mechanisms of action of different penetration enhancers offer valuable insights for researchers in the field. The hypothetical data clearly demonstrates the potential for significant enhancement of transdermal delivery through rational formulation design.

Future studies should focus on:

  • In vivo studies: To correlate the in vitro permeation data with in vivo pharmacokinetic profiles in an animal model.

  • Skin irritation studies: To assess the safety and tolerability of the formulations containing penetration enhancers.

  • Optimization of enhancer concentration: To determine the optimal concentration of each enhancer that provides the best balance between permeation enhancement and skin tolerability.

  • Combination of enhancers: To explore the potential synergistic effects of combining different classes of penetration enhancers.

By systematically applying the principles and methodologies outlined in this guide, researchers can accelerate the development of safe and effective transdermal delivery systems for N,N,4-trimethylbenzamide and other promising aromatic amides.

References

  • Medscape. Skin Penetration Enhancers. [Link]

  • ResearchGate. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches | Request PDF. [Link]

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • National Center for Biotechnology Information. Molecular mechanism of the skin permeation enhancing effect of ethanol. [Link]

  • Charles River. Bioanalysis Supporting In-Vitro Permeation Tests. [Link]

  • National Center for Biotechnology Information. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. [Link]

  • PubMed. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. [Link]

  • PubMed. Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT). [Link]

  • PubMed. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study. [Link]

  • ThaiScience. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • ResearchGate. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products | Request PDF. [Link]

  • ACS Publications. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes | The Journal of Physical Chemistry B. [Link]

  • PubMed. Mechanism of oleic acid-induced skin penetration enhancement in vivo in humans. [Link]

  • National Institute of Standards and Technology. Benzenamine, N,N,4-trimethyl-. [Link]

  • MDPI. Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin. [Link]

  • MDPI. Methods to Evaluate Skin Penetration In Vitro. [Link]

  • National Center for Biotechnology Information. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. [Link]

  • YouTube. In Vitro Permeation as a Development Tool for Transdermal and Topical Patches. [Link]

  • PermeGear. "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". In. [Link]

  • ResearchGate. Effect of propylene glycol on the skin penetration of drugs. [Link]

  • ResearchGate. Skin penetration enhancement of mefenamic acid by ethanol and 1,8-cineole can be explained by the 'pull' effect | Request PDF. [Link]

  • ThaiScience. Development and validation of high-performance liquid chromatography method for determination of miconazole, triamcinolone, methylparaben and propylparaben in cream. [Link]

  • ResearchGate. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products | Request PDF. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Longdom. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • PubMed. A single oral dose of ethanol can alter transdermal absorption of topically applied chemicals in rats. [Link]

  • SciELO. In vitro transdermal drug permeation tests: a regulatory scenario evaluation. [Link]

  • YouTube. In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm. [Link]

  • ACS Publications. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier | Molecular Pharmaceutics. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. View of A Comprehensive Review on Natural Products as Chemical Penetration Enhancer. [Link]

  • Taylor & Francis Online. Penetration-Enhancing Effect of Ethanolic Solution of Menthol on Transdermal Permeation of Ondansetron Hydrochloride Across Rat Epidermis. [Link]

  • UMB Digital Archive. Qingzhao Zhang Ph.D., May 2022 Department of Pharmaceutical Sciences University of Maryland, School of Pharmacy EDUCATION. [Link]

  • ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. [Link]

  • U.S. Food and Drug Administration. Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • OUCI. An Attempt to Clarify the Mechanism of the Penetration Enhancing Effects of Lipophilic Vehicles with Differential Scanning Calorimetry (DSC). [Link]

  • PubChem. N-Methylbenzamide. [Link]

  • Juniper Publishers. Lipophilicity (LogD7.4) of N-Aryl Benzo. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N,2,3-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety standards for handling N,2,3-trimethylbenzamide (likely N-methyl-2,3-dimethylbenzamide).

Scientist’s Note on Chemical Identity: Strict nomenclature analysis suggests this compound is N-methyl-2,3-dimethylbenzamide . However, in industrial contexts (specifically Flavors & Fragrances), this string is often conflated with WS-23 (N,2,3-trimethyl-2-isopropylbutamide). While structurally distinct, both are amides handled as crystalline solids. This guide adopts the safety profile of Substituted Benzamides (Class: Irritant/Harmful), which covers the "worst-case" handling requirements for either isomer.

Executive Summary & Hazard Architecture

Handling this compound requires a shift from "compliance-based" safety to "exposure-prevention" logic. As a substituted benzamide, this compound presents a solid-state particulate hazard . The primary risks are not acute lethality, but rather sensitization, mucous membrane irritation (H335), and ocular damage (H319) .

The goal of this protocol is to maintain a Zero-Inhalation/Zero-Contact environment. We achieve this not just by wearing gear, but by engineering the workflow to prevent the powder from ever becoming airborne near the breathing zone.

Risk Assessment Logic (DOT Visualization)

The following diagram illustrates the "Source-Path-Receiver" model used to determine the PPE requirements for this specific compound.

RiskAssessment Source Source: This compound (Fine Crystalline Dust) Path Transmission Path: Airborne Dispersion Surface Contamination Source->Path Agitation/Weighing Control1 Primary Barrier: Fume Hood (Engineering) Source->Control1 Containment Receiver Receiver: Respiratory Tract Ocular Mucosa Dermal Absorption Path->Receiver Inhalation/Contact Control2 Secondary Barrier: PPE (Last Line of Defense) Path->Control2 Residual Risk Control1->Path Reduces Load Control2->Receiver Blocked

Figure 1: The Source-Path-Receiver model highlights that PPE (Control 2) is necessary because the fine crystalline nature of the source material allows it to bypass imperfect engineering controls.

The PPE Matrix: Specification & Selection

Do not use generic lab consumables. The selection below is based on permeation resistance to amides and physical durability against crystalline abrasion.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 8 mil Nitrile (Extended Cuff)Solvent Permeation: Benzamides are often dissolved in DCM or Methanol. Thin nitrile fails against DCM in <2 mins. The 8 mil outer layer provides the abrasion resistance needed for handling solid crystals, which can micro-perforate thin gloves.
Respiratory P95 or N95 Disposable Respirator (Minimum Requirement)Particle Size: Crystalline dusts often range from 1-10 microns. Surgical masks offer zero protection here. If a Fume Hood is unavailable, a Half-Face Respirator with P100 cartridges is mandatory.
Ocular Indirectly Vented Safety Goggles (ANSI Z87.1+ D3/D4 rated)Dust Migration: Standard safety glasses have gaps. Airborne benzamide dust can bypass glasses and react with eye moisture to cause severe irritation (H319). Goggles seal the orbital area.
Body Tyvek® Lab Coat or Sleeve Covers Cuff Gap: The wrist area is the most common exposure point. Tyvek sleeves bridge the gap between the glove and the lab coat, preventing dust accumulation on the forearm.

Operational Protocol: The "Zero-Contact" Workflow

Phase A: Preparation & Weighing (High Risk)

The majority of exposures occur during the transfer of solids.

  • Static Neutralization: Benzamides are organic solids and prone to static charge. Use an anti-static gun or wipe the spatula with a dryer sheet before dipping it into the container. Why? Static causes powder to "jump" onto gloves and cuffs.

  • The "Tunnel" Technique: Do not weigh on an open bench. Place the balance deep inside the Chemical Fume Hood (at least 6 inches back).

  • Lining: Place a black or dark-colored mat/paper beneath the balance.

    • Self-Validating Step: The white powder of this compound will be instantly visible against the dark background, alerting you to spills immediately.

Phase B: Solubilization & Reaction
  • Solvent Addition: Add the solvent slowly down the side of the vessel to avoid "puffing" the powder into the air.

  • Glove Check: Immediately after dissolving the solid, inspect your outer gloves. If they are wet with solvent, change them immediately . Benzamides in solution absorb through the skin faster than dry solids.

Phase C: Doffing (Removal) Sequence

Improper removal spreads contamination. Follow this logic:

DoffingSequence Step1 1. Inspect Outer Gloves (Look for visible powder) Step2 2. Wipe Down (Use solvent-damp wipe on gloves) Step1->Step2 Step3 3. Remove Outer Gloves (Peel from cuff, turn inside out) Step2->Step3 Step4 4. Remove Goggles (Handle by strap only) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap & Water - 30 seconds) Step5->Step6

Figure 2: The Doffing Sequence prioritizes removing the most contaminated items (outer gloves) first, ensuring the "clean" inner gloves protect you during the removal of facial gear.[1][2]

Emergency Response & Disposal

Spill Management (Solid State)

If this compound is spilled outside the hood:

  • Do NOT sweep. Sweeping creates an aerosol cloud.

  • Wet Wipe Method: Cover the spill with paper towels dampened with Isopropanol (or water if solvent is restricted).

  • Scoop: Scoop up the wet mass. The solvent binds the dust, preventing inhalation.

Waste Disposal[2][4][5][6][7][8]
  • Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Container: Dispose of contaminated PPE (gloves/wipes) in a sealed solid hazardous waste bag. Do not throw in regular trash; this compound is an environmental irritant.

References & Authority

Verification of safety data and protocols.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • PubChem (National Library of Medicine). Compound Summary: Benzamide Derivatives (General Safety Profile). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.